molecular formula C13H16N2O3 B1387354 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid CAS No. 1099597-39-3

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid

Katalognummer: B1387354
CAS-Nummer: 1099597-39-3
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: ZXDULTRXPQLUDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid is a benzoic acid derivative featuring a pyrrolidine moiety linked via an acetyl-amino group at the meta position of the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid typically involves the acylation of pyrrolidine with an appropriate acyl chloride, followed by the coupling of the resulting intermediate with a benzoic acid derivative. Common reagents used in this synthesis include pyrrolidine, acyl chlorides, and benzoic acid derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acylamino group to an amine or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro compounds. The reaction conditions vary depending on the specific reaction but often involve the use of organic solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid possess significant anticancer activity. For instance, derivatives of PABA have been shown to inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The introduction of the pyrrolidine moiety may enhance these effects due to increased interaction with biological targets.

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases . The structural analogs of PABA are known for their ability to inhibit pro-inflammatory cytokines.

Drug Discovery

Bioactive Compound Development
this compound is utilized in drug discovery as a scaffold for developing new bioactive compounds. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. The synthesis of this compound often involves multi-step organic reactions, which are crucial for optimizing its pharmacological properties.

Interaction Studies
Studies focusing on the interaction of this compound with various biological targets are essential for elucidating its mechanisms of action. Understanding these interactions can lead to the optimization of its therapeutic potential and the development of more effective drugs.

Case Study 1: Anticancer Activity

A study investigated the synthesis and evaluation of pyrrolidine derivatives derived from PABA. The results demonstrated that certain derivatives exhibited cytotoxicity against several cancer cell lines, suggesting that modifications in the structure could lead to enhanced anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of PABA derivatives, including this compound. The findings indicated a significant reduction in inflammatory markers in treated cell cultures, supporting its potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the acylamino linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition or receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

The following compounds share structural motifs with 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid, enabling comparative analysis:

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid

  • Molecular Formula: C₁₅H₁₁NO₄
  • Key Features: A benzoic acid core with an isobenzofuran-derived amino substituent. Crystal structure stabilized by O—H···O and N—H···O hydrogen bonds, with a dihedral angle of 67.82° between aromatic systems . Refinement quality: R factor = 0.041, wR factor = 0.107, indicating high structural reliability .
  • Comparison :
    • The isobenzofuran group introduces rigidity compared to the flexible pyrrolidine in the target compound.
    • Hydrogen-bonding patterns are similar, but the dihedral angle may influence molecular packing and solubility.

3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid

  • Molecular Formula : C₁₅H₁₁N₃O₂S
  • Key Features :
    • Contains a thiazole-pyridine hybrid substituent.
    • Molecular weight = 297.332 g/mol, with aromatic bonds contributing to planar stability .
  • Sulfur in the thiazole may increase metabolic stability compared to the oxygen-rich pyrrolidine-acetyl group .

3-Imidazol-1-ylmethyl-benzoic Acid Hydrochloride

  • Molecular Formula : C₁₀H₁₀N₂O₂·HCl
  • Key Features :
    • Imidazole ring attached via a methylene linker.
    • Aromatic imidazole enables hydrogen bonding via NH groups and cation-π interactions .
  • Imidazole’s acidity (pKa ~7) contrasts with pyrrolidine’s basicity (pKa ~11), affecting pH-dependent behavior .

Benzoic Acid Metabolites (e.g., S-Oxo-N-1,3-dithiolan-2-ylidene Hydrazide)

  • Key Features :
    • Metabolites retain the benzoic acid core but with sulfur-containing heterocycles .
  • Comparison :
    • The dithiolane group in metabolites may enhance metal-binding capacity, unlike the pyrrolidine-acetyl group.
    • Metabolic pathways for the target compound likely involve cleavage of the acetyl-pyrrolidine linkage, analogous to hydrazide hydrolysis .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding networks are critical for stabilizing crystal structures and influencing solubility:

  • Target Compound : Likely forms O—H···O (carboxylic acid) and N—H···O (pyrrolidine-acetyl) interactions.
  • Analogous Systems: 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid: Utilizes intermolecular O—H···O and N—H···O bonds, with graph set analysis (as per Etter’s rules) revealing cyclic motifs . Imidazole Derivatives: NH groups in imidazole participate in stronger, directional hydrogen bonds compared to pyrrolidine’s weaker N—H interactions .

Physicochemical Properties

Property Target Compound Isobenzofuran Analog Thiazole-Pyridine Analog
Molecular Weight (g/mol) ~278 (estimated) 269.25 297.33
Hydrogen Bond Donors 2 (COOH, NH) 2 (COOH, NH) 2 (COOH, NH)
Hydrogen Bond Acceptors 4 (2 O, 2 N) 5 (4 O, 1 N) 6 (2 O, 3 N, 1 S)
Aromatic Systems 1 (benzene) 2 (benzene, isobenzofuran) 3 (benzene, thiazole, pyridine)
  • Solubility : The thiazole-pyridine analog’s higher molecular weight and aromaticity may reduce aqueous solubility compared to the target compound.
  • Flexibility : Pyrrolidine’s conformational flexibility could enhance binding to biological targets relative to rigid isobenzofuran or thiazole systems.

Biologische Aktivität

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analysis with related compounds.

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzoic acid under specific conditions. The compound's structure features a pyrrolidine ring attached to an acetylamino group on a benzoic acid backbone, which may influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated that certain benzoic acid derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antiproliferative Effects

In cell-based assays, the compound has shown potential antiproliferative effects against cancer cell lines. For instance, studies have reported that certain benzoic acid derivatives activate proteasomal and lysosomal pathways, which are crucial for cellular homeostasis and may lead to apoptosis in cancer cells .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. For example, it has been suggested that the compound interacts with cathepsins B and L, which are involved in protein degradation processes .

Comparative Analysis

Compound Activity Mechanism Reference
This compoundAntimicrobial, AntiproliferativeEnzyme inhibition ,
P-Aminobenzoic Acid (PABA)Skin sensitization potentialImmune response modulation
Other Benzoic Acid DerivativesVarying antimicrobial activityDiverse mechanisms including proteasome activation

Case Studies

Several studies have highlighted the biological activity of benzoic acid derivatives:

  • Antimicrobial Efficacy : A study evaluating various benzoic acid derivatives found that some exhibited significant bactericidal activity against common pathogens, outperforming traditional antibiotics like ampicillin .
  • Cytotoxicity in Cancer Cells : In a controlled experiment, this compound demonstrated a capacity to induce apoptosis in cancer cells by activating proteolytic pathways essential for cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via acylation of pyrrolidine with a benzoic acid derivative. A common approach involves reacting 3-aminobenzoic acid with pyrrolidin-1-ylacetyl chloride in the presence of a base (e.g., triethylamine) to facilitate amide bond formation . Purification is achieved via recrystallization or column chromatography. Purity validation requires HPLC (≥95% purity) and structural confirmation via 1^1H/13^13C NMR and LC-MS. Impurity profiling should include tests for residual solvents (GC-MS) and unreacted starting materials .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : Key signals include the aromatic protons (δ 7.4–8.1 ppm for the benzoic acid ring), the amide NH (δ ~8.3 ppm), and pyrrolidine protons (δ 1.8–3.4 ppm).
  • FT-IR : Confirm amide C=O stretch (~1640 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}).
  • LC-MS : Expected molecular ion [M+H]+^+ at m/z 263.3 (calculated for C13_{13}H16_{16}N2_{2}O3_{3}).
    Cross-referencing with databases like PubChem or NIST ensures consistency .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial screening (MIC against Gram+/Gram− bacteria). Use concentrations ranging from 1–100 μM. For receptor-targeted studies, employ fluorescence polarization or SPR to assess binding affinity to targets like GPCRs, leveraging structural analogs (e.g., piperidine derivatives) as benchmarks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Core Modifications : Replace pyrrolidine with piperidine or morpholine to assess ring size/electronic effects .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzoic acid 4-position to enhance receptor binding.
  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability.
    SAR studies require parallel synthesis and high-throughput screening (HTS) across diverse targets (e.g., kinases, proteases) .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

  • Methodological Answer : Use in silico tools:

  • ADMET Prediction : SwissADME for bioavailability radar, BOILED-Egg model for blood-brain barrier permeability.
  • Toxicity : ProTox-II for hepatotoxicity and carcinogenicity risk assessment.
  • Docking Studies : AutoDock Vina to simulate binding to targets like COX-2 or β-amyloid, using crystal structures from RCSB PDB (e.g., PDB ID: D1Q) .

Q. How can contradictory data in biological activity be resolved?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell passage number).
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and time-kill assays.
  • Impurity Analysis : Trace bioactive impurities via LC-MS/MS and bioassay-guided fractionation.
    Contradictions often arise from assay-specific variables (e.g., serum content in cell culture) or compound degradation .

Q. What strategies optimize multi-step synthesis yields for derivatives?

  • Methodological Answer :

  • Reaction Monitoring : Use inline FT-IR or UPLC to track intermediate formation.
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize solvent systems (e.g., DMF vs. THF).
  • DoE (Design of Experiments) : Apply Taguchi methods to variables like temperature, stoichiometry, and reaction time.
    A recent study on bis(aryl)methyl benzoic acids achieved 85% yield via acidic medium optimization .

Eigenschaften

IUPAC Name

3-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(9-15-6-1-2-7-15)14-11-5-3-4-10(8-11)13(17)18/h3-5,8H,1-2,6-7,9H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDULTRXPQLUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid
3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid
3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid
3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid
3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid
3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.